An In-depth Technical Guide to the Synthesis of 4,4'-Oxybis(N,N-diethylbenzamide)
An In-depth Technical Guide to the Synthesis of 4,4'-Oxybis(N,N-diethylbenzamide)
Introduction
Substituted benzamides are a class of organic compounds with significant importance across various fields, including pharmaceuticals and agriculture. Within this class, N,N-diethylbenzamides have garnered considerable attention, most notably for their potent insect-repellent properties. The archetypal example, N,N-diethyl-m-toluamide (DEET), remains a gold standard for personal protection against a wide range of biting insects. This guide focuses on the synthesis of a related, yet distinct, molecule: 4,4'-Oxybis(N,N-diethylbenzamide). This symmetrical molecule, featuring a flexible ether linkage between two N,N-diethylbenzamide moieties, presents an interesting target for scientific investigation, with potential applications in materials science, coordination chemistry, and as a candidate for novel bioactive agents.
This technical guide provides a comprehensive overview of a robust and reliable synthetic route to 4,4'-Oxybis(N,N-diethylbenzamide), designed for researchers, scientists, and professionals in drug development and chemical synthesis. The methodologies detailed herein are grounded in established principles of organic chemistry and are presented with a focus on experimental causality and self-validating protocols.
Synthetic Strategy: A Two-Step Approach
The most efficient and widely applicable method for the synthesis of amides from carboxylic acids is the conversion of the carboxylic acid to a more reactive acyl chloride, followed by amidation with the desired amine. This strategy is particularly well-suited for the synthesis of 4,4'-Oxybis(N,N-diethylbenzamide) from its corresponding dicarboxylic acid, 4,4'-oxydibenzoic acid. The direct condensation of a carboxylic acid and an amine is a challenging reaction due to the competing acid-base reaction that forms a stable ammonium carboxylate salt. High temperatures are typically required to drive off water and favor amide formation, which can lead to side reactions and decomposition. The acyl chloride route circumvents this issue by activating the carboxyl group, allowing the amidation to proceed under milder conditions with high efficiency.
The overall synthetic pathway is depicted below:
Figure 1: Overall synthetic scheme for 4,4'-Oxybis(N,N-diethylbenzamide).
Part 1: Synthesis of 4,4'-Oxydibenzoyl Chloride
The first critical step in this synthesis is the conversion of the commercially available 4,4'-oxydibenzoic acid to its corresponding diacyl chloride. This is a standard transformation in organic synthesis, and two common reagents for this purpose are thionyl chloride (SOCl₂) and oxalyl chloride ((COCl)₂). Both reagents are effective, but oxalyl chloride is often preferred for its milder reaction conditions and the formation of gaseous byproducts (CO, CO₂, HCl), which simplifies purification. The reaction is typically catalyzed by a small amount of N,N-dimethylformamide (DMF).
Mechanism of Acyl Chloride Formation with Oxalyl Chloride and DMF
The reaction proceeds through the formation of the Vilsmeier reagent from the reaction of oxalyl chloride and DMF. This highly electrophilic species then reacts with the carboxylic acid to form a reactive intermediate that subsequently collapses to the acyl chloride, regenerating the DMF catalyst.
Experimental Protocol: Synthesis of 4,4'-Oxydibenzoyl Chloride
Materials:
| Reagent/Solvent | Molar Mass ( g/mol ) | Quantity | Moles |
| 4,4'-Oxydibenzoic Acid | 258.23 | 10.0 g | 0.0387 |
| Oxalyl Chloride | 126.93 | 11.8 g (8.2 mL) | 0.0930 |
| Dichloromethane (DCM), anhydrous | - | 150 mL | - |
| N,N-Dimethylformamide (DMF) | - | 3-4 drops | catalytic |
Procedure:
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To a dry 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser under a nitrogen atmosphere, add 4,4'-oxydibenzoic acid (10.0 g, 0.0387 mol).
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Add anhydrous dichloromethane (150 mL) to the flask.
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Add a catalytic amount of N,N-dimethylformamide (3-4 drops) to the suspension.
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Cool the mixture to 0 °C in an ice bath.
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Slowly add oxalyl chloride (8.2 mL, 0.0930 mol) dropwise to the stirred suspension over 15-20 minutes. Vigorous gas evolution (CO, CO₂, HCl) will be observed. Caution: This step should be performed in a well-ventilated fume hood.
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After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.
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Stir the reaction mixture at room temperature for 2-4 hours, or until the reaction mixture becomes a clear solution and gas evolution ceases.
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The solvent and excess oxalyl chloride are removed under reduced pressure using a rotary evaporator. Note: It is crucial to use a trap to capture the corrosive gases.
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The resulting crude 4,4'-oxydibenzoyl chloride, a solid, is used in the next step without further purification.
Part 2: Synthesis of 4,4'-Oxybis(N,N-diethylbenzamide)
The second and final step is the amidation of the crude 4,4'-oxydibenzoyl chloride with diethylamine. The reaction is a nucleophilic acyl substitution where the nitrogen of diethylamine attacks the electrophilic carbonyl carbon of the acyl chloride. This reaction produces one equivalent of hydrochloric acid (HCl) for each amide bond formed. Therefore, at least two equivalents of diethylamine per acyl chloride group are required: one to act as the nucleophile and one to act as a base to neutralize the HCl. Using an excess of diethylamine is a common practice to drive the reaction to completion.
Mechanism of Amidation
The reaction proceeds via a nucleophilic addition-elimination mechanism. The lone pair of electrons on the nitrogen of diethylamine attacks the carbonyl carbon of the acyl chloride, forming a tetrahedral intermediate. This intermediate then collapses, reforming the carbonyl double bond and expelling a chloride ion as the leaving group. A second molecule of diethylamine then deprotonates the resulting ammonium ion to give the final amide product and diethylammonium chloride.[1]
Experimental Protocol: Synthesis of 4,4'-Oxybis(N,N-diethylbenzamide)
Materials:
| Reagent/Solvent | Molar Mass ( g/mol ) | Quantity | Moles |
| 4,4'-Oxydibenzoyl Chloride (crude) | 295.12 | ~0.0387 mol | ~0.0387 |
| Diethylamine | 73.14 | 22.6 g (32.2 mL) | 0.3096 |
| Dichloromethane (DCM), anhydrous | - | 150 mL | - |
| 1 M Hydrochloric Acid (HCl) | - | 2 x 50 mL | - |
| 1 M Sodium Hydroxide (NaOH) | - | 2 x 50 mL | - |
| Brine (saturated NaCl solution) | - | 50 mL | - |
| Anhydrous Magnesium Sulfate (MgSO₄) | - | - | - |
Procedure:
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Dissolve the crude 4,4'-oxydibenzoyl chloride (~0.0387 mol) in anhydrous dichloromethane (150 mL) in a dry 500 mL round-bottom flask equipped with a magnetic stir bar and an addition funnel, under a nitrogen atmosphere.
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Cool the solution to 0 °C in an ice bath.
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In a separate beaker, dissolve diethylamine (32.2 mL, 0.3096 mol) in anhydrous dichloromethane (50 mL).
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Add the diethylamine solution to the addition funnel and add it dropwise to the stirred solution of the diacyl chloride over 30-45 minutes, maintaining the temperature at 0 °C. A white precipitate of diethylammonium chloride will form.
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After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.
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Stir the reaction mixture at room temperature for an additional 1-2 hours.
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Transfer the reaction mixture to a separatory funnel and wash sequentially with 1 M HCl (2 x 50 mL), 1 M NaOH (2 x 50 mL), and brine (50 mL).
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Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
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The crude product can be purified by column chromatography on silica gel using a mixture of ethyl acetate and hexanes as the eluent to yield 4,4'-Oxybis(N,N-diethylbenzamide) as a solid.
Figure 2: Detailed experimental workflow for the synthesis of 4,4'-Oxybis(N,N-diethylbenzamide).
Characterization
The structure of the final product, 4,4'-Oxybis(N,N-diethylbenzamide), should be confirmed using standard analytical techniques.
Predicted Spectroscopic Data:
| Technique | Expected Features |
| ¹H NMR | Aromatic protons (AA'BB' system) around 7.0-7.5 ppm. Two distinct broad signals for the N-CH₂ protons around 3.2-3.6 ppm due to restricted rotation around the C-N amide bond. Two distinct broad signals for the -CH₃ protons around 1.1-1.3 ppm. |
| ¹³C NMR | Carbonyl carbon signal around 170 ppm. Aromatic carbon signals in the range of 115-160 ppm. Signals for the N-CH₂ carbons around 40-45 ppm. Signals for the -CH₃ carbons around 12-15 ppm. |
| IR (Infrared) Spectroscopy | Strong C=O stretch for the tertiary amide around 1630-1650 cm⁻¹. C-N stretch around 1250 cm⁻¹. C-O-C stretch for the diaryl ether around 1240 cm⁻¹. |
| Mass Spectrometry (MS) | Expected molecular ion peak (M⁺) corresponding to the molecular weight of C₂₂H₂₈N₂O₃. |
Safety and Handling
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Thionyl chloride and oxalyl chloride are corrosive and react violently with water. They are also lachrymators. All manipulations should be carried out in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, safety glasses, lab coat) must be worn.
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Diethylamine is a flammable and corrosive liquid. It should be handled in a fume hood.
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Dichloromethane is a volatile solvent and a suspected carcinogen. Avoid inhalation and skin contact.
Conclusion
This guide provides a detailed and reliable two-step protocol for the synthesis of 4,4'-Oxybis(N,N-diethylbenzamide) from 4,4'-oxydibenzoic acid. By activating the carboxylic acid groups as acyl chlorides, the subsequent amidation with diethylamine proceeds efficiently under mild conditions. The described methodology, complete with mechanistic insights and a detailed workflow, offers a solid foundation for the preparation of this and related bis-amide compounds for further research and development.
References
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Chemguide. Reaction between acyl chlorides and amines - addition / elimination. Retrieved from [Link]
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Khan Academy. Amide formation from acyl chloride. Retrieved from [Link]
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Master Organic Chemistry. (2011, December 3). Thionyl Chloride (SOCl2) And Conversion of Carboxylic Acids to Acid Halides. Retrieved from [Link]
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Organic Chemistry Portal. Amide synthesis by acylation. Retrieved from [Link]
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PrepChem.com. Synthesis of 4-(4-phenoxyphenoxy)benzoyl chloride. Retrieved from [Link]
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Organic Syntheses. Synthesis of Phenols from Benzoic Acids. Retrieved from [Link]
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Lundberg, H., Tinnis, F., Selander, N., & Adolfsson, H. (2014). Catalytic Amide Formation from Non-Activated Carboxylic Acids and Amines. Chemical Society Reviews, 43(8), 2714–2742. [Link]
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Sabatini, M. T., Boulton, L. T., & Sheppard, T. D. (2017). Borate Esters: Simple Catalysts for the Sustainable Synthesis of Complex Amides. Science Advances, 3(9), e1701028. [Link]
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